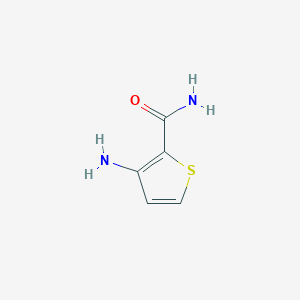

3-氨基噻吩-2-甲酰胺

描述

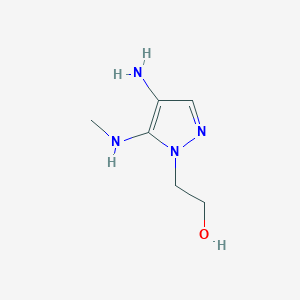

3-Aminothiophene-2-carboxamide is a chemical compound with the empirical formula C5H6N2OS . It has a molecular weight of 142.18 . The compound is solid in form .

Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives, including 3-Aminothiophene-2-carboxamide, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This strategy allows for the substitution of hydroxyl, methyl, and amino groups at position-3 .Molecular Structure Analysis

The molecular structure of 3-Aminothiophene-2-carboxamide can be represented by the SMILES stringNC(=O)c1sccc1N . The InChI representation is 1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) . Physical And Chemical Properties Analysis

3-Aminothiophene-2-carboxamide is a solid substance with a melting point of 120-124 °C (lit.) . Its molecular weight is 142.18 g/mol .科学研究应用

合成和表征噻吩衍生物

3-氨基噻吩-2-甲酰胺及其衍生物的合成是一个值得关注的研究领域。这些化合物已经通过各种方法合成和表征。例如,Kovalenko等人(2006年)研究了2-亚胺香豆素-3-甲酰胺与2-氨基噻吩-3-甲酰胺的相互作用,导致香豆素-3-甲酰胺的形成及其重排为噻吩[2,3-d]嘧啶-4-酮(Kovalenko, Vlasov, & Chernykh, 2006)。同样,Song(2007年)报道了使用3-氨基噻吩-2-甲酰胺合成4-(苯基氨基)噻吩[3,2-d]嘧啶衍生物(Song, 2007)。

生物活性和药理特性

多项研究已经证明了2-氨基噻吩衍生物的生物活性。例如,Prasad等人(2017年)合成了乙酸乙酯2-氨基-4-苯基噻吩-3-甲酸酯衍生物,并对其抗菌活性进行了筛选(Prasad, Angothu, Latha, & Nagulu, 2017)。此外,Gewald(1976年)合成的化合物主要用于制备类似噻吩并[噻吩]、噻吩吡咯和噻吩嘧啶的缩合噻吩,突显了它们在药物化学中的重要性(Gewald, 1976)。

在染料和织物中的应用

Khalifa等人(2015年)的研究探讨了新型杂环芳基偶氮有机化合物的合成,包括3-氨基噻吩-2-甲酰胺衍生物,用于染色涤纶纤维。这项研究展示了这些化合物在纺织工业中的潜在应用(Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015)。

生物活性偶氮甲基衍生物的合成

Chiriapkin等人(2021年)专注于合成和分析2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺的生物活性偶氮甲基衍生物。他们预测了这些结构的生物活性,包括细胞静止、抗结核和抗炎活性,展示了该化合物在制药应用中的多样潜力(Chiriapkin, Kodonidi, & Larsky, 2021)。

安全和危害

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1, indicating that it is toxic if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

未来方向

属性

IUPAC Name |

3-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZTJNNXCNSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333867 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothiophene-2-carboxamide | |

CAS RN |

147123-47-5 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Aminothiophene-2-carboxamide a useful building block in organic synthesis, particularly in the context of drug discovery?

A1: 3-Aminothiophene-2-carboxamide serves as a versatile precursor for synthesizing diverse thienopyrimidine derivatives. These heterocyclic compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. [, ] The molecule's structure, featuring both amine and carboxamide groups, allows for facile cyclization reactions, leading to the formation of the thienopyrimidine core. This core can be further functionalized through various chemical transformations, enabling the exploration of structure-activity relationships and the development of novel drug candidates. []

Q2: The research mentions 3-Aminothiophene-2-carboxamide's role in synthesizing compounds with potential anti-cancer properties. Can you elaborate on the mechanism?

A2: While 3-Aminothiophene-2-carboxamide itself doesn't directly exhibit anti-cancer properties, it acts as a key starting material for synthesizing more complex molecules with such potential. For instance, it has been used to prepare derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. [] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, a process often hijacked by tumors to support their growth and spread. By inhibiting VEGFR-2, these derivatives could potentially limit tumor angiogenesis and therefore tumor growth. []

Q3: Besides its use in anti-cancer research, are there other therapeutic areas where derivatives of 3-Aminothiophene-2-carboxamide show promise?

A3: Yes, research suggests derivatives of 3-Aminothiophene-2-carboxamide could be beneficial in treating inflammatory conditions. Specifically, compounds like 5-(thien-3-yl)-3-aminothiophene-2-carboxamide (SC-514) have demonstrated an ability to inhibit the secretion of High Mobility Group Box 1 (HMGB1) in LPS-stimulated macrophages. [] HMGB1 is a nuclear protein that, when released into the extracellular environment, acts as a pro-inflammatory mediator, exacerbating inflammation. Therefore, the ability to inhibit its release marks these derivatives as potential candidates for anti-inflammatory drug development. []

Q4: How does the presence of 3-Aminothiophene-2-carboxamide in perovskite solar cell fabrication contribute to improved performance and stability?

A4: The incorporation of 3-Aminothiophene-2-carboxamide as an additive during perovskite film formation has been shown to enhance both the efficiency and longevity of perovskite solar cells. [] This improvement stems from the molecule's ability to regulate the crystallization of the perovskite material, leading to a reduction in defects within the film. [] Specifically, 3-Aminothiophene-2-carboxamide interacts with uncoordinated lead ions (Pb2+), which are known to contribute to performance degradation in perovskite solar cells. This interaction helps to control the formation of lead iodide (PbI2) and promotes a more desirable perovskite crystal structure. The resulting reduction in defects within the film leads to improved charge carrier transport and less energy loss, ultimately resulting in higher power conversion efficiency and greater device stability over time. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

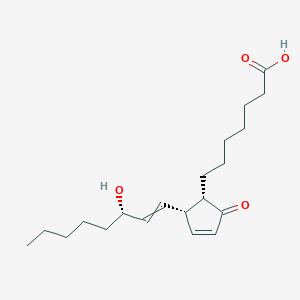

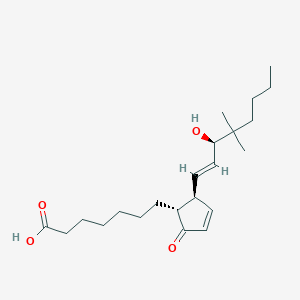

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)